2,4-Dibromo-5-chloro-1-methylimidazole
Overview
Description
“2,4-Dibromo-5-chloro-1-methylimidazole” is a derivative of imidazole, which is an aromatic heterocyclic organic compound . It has two bromine atoms at the 2nd and 4th positions, a chlorine atom at the 5th position, and a methyl group attached to one of the nitrogen atoms in the imidazole ring .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the methylation of imidazole at the pyridine-like nitrogen and subsequent deprotonation . Another possible method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Molecular Structure Analysis
The molecular formula of “this compound” is C4H3Br2ClN2 . The molecular weight is approximately 274.34 g/mol .
Scientific Research Applications
Synthesis and Activity in Medicinal Chemistry
2,4-Dibromo-5-chloro-1-methylimidazole plays a critical role in the synthesis of medicinal compounds. For example, it has been used in the development of novel inhibitors for Acanthamoeba castellanii, showcasing its potential in treating infections caused by this protozoa. Similarly, its derivatives have shown promise as Angiotensin Converting Enzyme (ACE) inhibitors, indicating its value in creating treatments for hypertension and cardiovascular diseases (Kopanska et al., 2004); (Jallapally et al., 2015).
Chemical Synthesis and Process Improvement
The compound is pivotal in the field of chemical synthesis, where it has been utilized to improve the synthesis processes of various organic compounds, including nitroimidazoles, which are crucial for pharmaceutical applications. One study demonstrated process improvements in the synthesis of 5-Chloro-1-methyl-4-nitroimidazole, highlighting the compound's versatility and importance in organic synthesis (Pan Fu-you, 2009).
Catalysis and Chemical Reactions
This compound has also been instrumental in catalysis and as a reagent in chemical reactions. Research has shown its utility in facilitating the efficient synthesis of 2,4-disubstituted 5-nitroimidazoles, which display significant antibacterial and antiparasitic activities. This demonstrates its crucial role in expanding the toolkit for synthetic chemists, particularly in the development of new pharmaceuticals (Mathias et al., 2017).
Mechanism of Action
Target of Action
It’s known that imidazoles, a class of compounds to which this molecule belongs, are key components in a variety of functional molecules used in diverse applications .
Mode of Action
For instance, some imidazoles have been reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .
Result of Action
It’s known that imidazoles can have a variety of effects depending on their specific structure and the context in which they are used .
Action Environment
One source mentions that the synthesis of a related compound was performed in an inert atmosphere at room temperature , suggesting that environmental conditions can impact the properties and actions of such compounds.
properties
IUPAC Name |
2,4-dibromo-5-chloro-1-methylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2ClN2/c1-9-3(7)2(5)8-4(9)6/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGIZJFYFUTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.